2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone
Overview
Description
2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone is an organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a benzyloxy group attached to an ethanone backbone, with additional benzyloxy and hydroxy groups on a phenyl ring. Its unique structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxy groups on a phenol derivative, followed by alkylation and subsequent deprotection steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(Benzyloxy)-1-(2,4-bisbenzyloxyphenyl)ethanone
- 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-methoxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone is unique due to the presence of both benzyloxy and hydroxy groups on the phenyl ring. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-phenylmethoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O5/c30-26-16-25(33-19-23-12-6-2-7-13-23)17-28(34-20-24-14-8-3-9-15-24)29(26)27(31)21-32-18-22-10-4-1-5-11-22/h1-17,30H,18-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCSBLEKJPGTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)C2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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